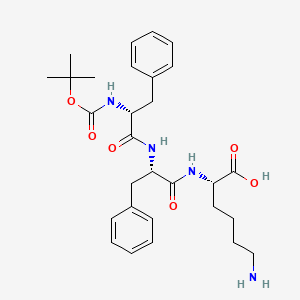
Boc-phe-phe-lys-H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phe-phe-lys-H typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc protecting group is used to protect the N-terminus of the amino acids during the synthesis. The peptide chain is then elongated by sequentially adding the protected amino acids (phenylalanine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the desired peptide sequence is assembled, the Boc protecting group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for characterization and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-phe-phe-lys-H can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc protecting group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds, if present .
Applications De Recherche Scientifique
Boc-phe-phe-lys-H has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and structure-activity relationships.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and nanotechnology
Mécanisme D'action
The mechanism of action of Boc-phe-phe-lys-H involves its interaction with specific molecular targets and pathways. The phenylalanine residues contribute to hydrophobic interactions, while the lysine residue can participate in electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity for target proteins or receptors. The Boc protecting group can also affect the compound’s stability and solubility .
Comparaison Avec Des Composés Similaires
Boc-phe-phe-lys-H can be compared with other similar compounds, such as:
Boc-phe-phe-OH: Lacks the lysine residue, resulting in different interaction properties.
Fmoc-phe-phe-lys-H: Uses a different protecting group (Fmoc) which can influence the compound’s reactivity and solubility.
Phe-phe-lys-H: Lacks the Boc protecting group, making it more susceptible to degradation .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and properties make it a valuable tool for research in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
96386-05-9 |
|---|---|
Formule moléculaire |
C29H40N4O6 |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H40N4O6/c1-29(2,3)39-28(38)33-24(19-21-14-8-5-9-15-21)26(35)32-23(18-20-12-6-4-7-13-20)25(34)31-22(27(36)37)16-10-11-17-30/h4-9,12-15,22-24H,10-11,16-19,30H2,1-3H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37)/t22-,23-,24+/m0/s1 |
Clé InChI |
GLWZHIKLYRGPPZ-KMDXXIMOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


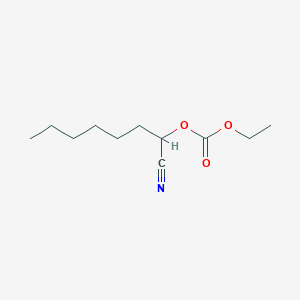
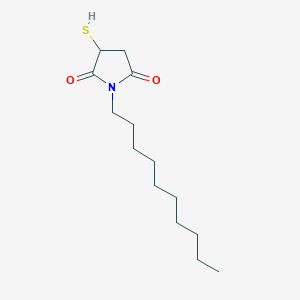
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
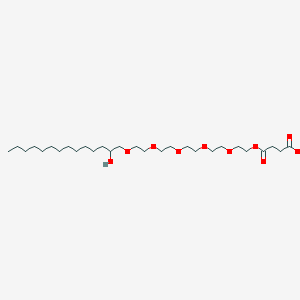

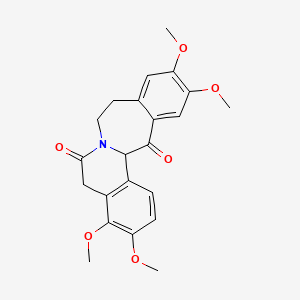
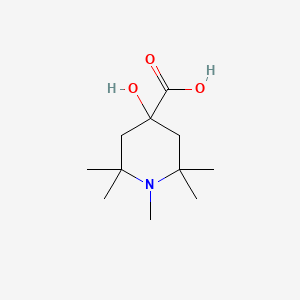
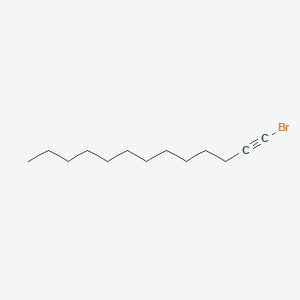
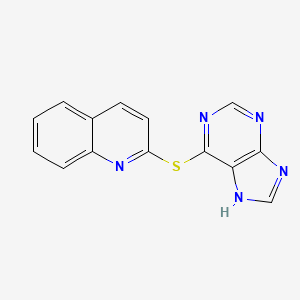
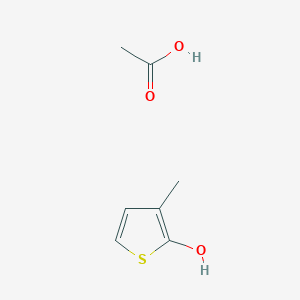
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
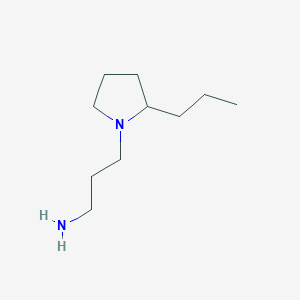
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

